molecular formula C28H30O6 B3039741 Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside CAS No. 13035-24-0

Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside

Cat. No.: B3039741
CAS No.: 13035-24-0
M. Wt: 462.5 g/mol
InChI Key: CVHUOBYFXKHVJR-ODBZVETESA-N
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Description

Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside: is a chemical compound with the molecular formula C28H30O6 and a molecular weight of 462.548 g/mol . This compound is a derivative of glucopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl and benzylidene groups attached to the glucopyranoside structure. It is commonly used in carbohydrate chemistry and glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside typically involves the protection of hydroxyl groups in the glucopyranoside molecule. One common method involves the use of benzyl chloride and benzylidene chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of deprotected glucopyranoside.

    Substitution: Formation of glucopyranoside derivatives with different functional groups.

Mechanism of Action

The mechanism of action of methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The benzyl and benzylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity . The compound can modulate enzymatic activity and affect cellular signaling pathways related to carbohydrate processing .

Comparison with Similar Compounds

  • Methyl 4,6-o-benzylidene-2,3-bis-o-(4-methylphenyl)sulfonyl-alpha-d-glucopyranoside
  • Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)-alpha-l-glucopyranoside
  • Methyl 3-o-benzoyl-4,6-o-benzylidene-2-o-(methylsulfonyl)-alpha-d-glucopyranoside

Comparison: Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and selectivity in glycosylation reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

(4aR,6R,7R,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27?,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUOBYFXKHVJR-ODBZVETESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143955
Record name Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13035-24-0
Record name Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13035-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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